molecular formula C9H11N3O B574757 (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 175530-52-6

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine

Cat. No.: B574757
CAS No.: 175530-52-6
M. Wt: 177.207
InChI Key: FVXQBRISRBHAAL-UHFFFAOYSA-N
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Description

“(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine” is an organic compound that contains a benzimidazole functional group . It is also known as 2‑aminomethylbenzimidazole . The compounds containing benzimidazole functional groups have strong coordination ability and diverse coordination structures, making the coordination chemistry of benzimidazole-containing ligands a very active research topic .


Synthesis Analysis

The synthesis of this compound involves the use of o-phenylenediamine and glycine . The two are placed in a high-pressure autoclave, and 6mol/L of HCl is added . The mixture is stirred evenly and then kept in a constant temperature box at 120°C for 48 hours . After cooling, concentrated ammonia is used to adjust the pH to around 8 . The solid that precipitates out is filtered, and the product is recrystallized with distilled water . Activated carbon is used for decolorization to obtain colorless needle-shaped (1H-benzo[d]imidazol-2-yl)methanamine . The yield is 72% .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NCCC1=NC2=CC(OC)=CC=C2N1 . The InChI code is 1S/C10H13N3O.2ClH/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C10H15Cl2N3O, and its molecular weight is 264.15 . The compound’s density is 1.3±0.1 g/cm3, and its boiling point is 384.4±25.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Characterization of Novel Oxadiazole Derivatives : A study by Vishwanathan and Gurupadayya (2014) synthesized novel derivatives of (1H-benzo[d]imidazol-2-yl)methanamine for potential applications in medicinal chemistry and material science (Vishwanathan & Gurupadayya, 2014).

  • Antimicrobial Activity of Benzimidazole Derivatives : Ajani et al. (2016) synthesized 2-substituted benzimidazole derivatives, investigating their antimicrobial properties. The study highlights the potential of benzimidazole derivatives in drug design and as antimicrobial agents (Ajani et al., 2016).

  • Synthesis of Thiadiazole, Triazole-5-thione, and Thiazolan-4-one Derivatives : Barot, Manna, and Ghate (2017) focused on synthesizing novel benzimidazole derivatives with potential antibacterial and antifungal activities, indicating its significance in pharmaceutical research (Barot, Manna, & Ghate, 2017).

  • Biological Activity of Schiff Base Metal Complexes : Al-Hakimi et al. (2020) synthesized a Schiff base ligand derived from (1H-benzo[d]imidazol-2-yl) methanamine and evaluated its biological activities, including antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020).

  • Corrosion Inhibition by Imidazole Derivatives : Prashanth et al. (2021) explored the use of imidazole derivatives, including those related to benzimidazole, as corrosion inhibitors, demonstrating their potential in industrial applications (Prashanth et al., 2021).

  • Organic Ligand Fusion in Metal-Induced Reactions : Chen et al. (2020) reported on the fusion of organic ligands, including benzimidazole derivatives, in metal-induced reactions, showcasing their relevance in the field of coordination chemistry (Chen et al., 2020).

  • Antiviral Activity of Benzofuran-Transition Metal Complexes : Galal et al. (2010) synthesized novel benzofuran-transition metal complexes incorporating benzimidazole derivatives, investigating their HIV and HCV inhibitory activities (Galal et al., 2010).

  • Microwave-Assisted Synthesis of Imidazole Derivatives : Chanda, Maiti, Tseng, and Sun (2012) utilized microwave-assisted methods to synthesize benzimidazole derivatives, highlighting the efficiency and diversity in drug discovery applications (Chanda, Maiti, Tseng, & Sun, 2012).

  • Spectroscopic and Theoretical Studies : Pandey, Muthu, and Gowda (2017) conducted a theoretical analysis of the molecular structure and spectroscopic properties of a related compound, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, contributing to a deeper understanding of its chemical behavior (Pandey, Muthu, & Gowda, 2017).

  • Chemosensor Development : Afandi, Purwono, and Haryadi (2020) synthesized an imidazole derivative for use as a colorimetric chemosensor for amines, indicating its application in analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

Safety and Hazards

The compound is classified as dangerous according to the GHS05 pictogram . It can cause eye damage (Hazard Statement H318) . Precautionary measures include avoiding inhalation, contact with skin, and swallowing . It is recommended to wear protective clothing and eye protection .

Properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXQBRISRBHAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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